molecular formula C11H11N3O2S2 B12131992 N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide

N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide

Cat. No.: B12131992
M. Wt: 281.4 g/mol
InChI Key: ZKWQELHEUDZLIZ-UHFFFAOYSA-N
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Description

N-[(4-Methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidinone core fused with a thiophene carboxamide moiety. Its structure includes a 4-methyl substituent on the pyrimidinone ring and a sulfhydryl (-SH) group at position 2, which may contribute to its reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H11N3O2S2/c1-7-5-9(15)14(11(17)13-7)6-12-10(16)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,12,16)(H,13,17)

InChI Key

ZKWQELHEUDZLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=S)N1)CNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions

  • Thiophene-2-carboxamide Preparation

      Starting Material: Thiophene-2-carboxylic acid.

      Reagents: Ammonia or an amine derivative.

      Conditions: The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures, often in an aqueous or organic solvent.

      Products: Oxidized derivatives of the thiophene or pyrimidine rings.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out at low temperatures in an inert atmosphere.

      Products: Reduced forms of the carbonyl groups present in the compound.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced, often requires a catalyst.

      Products: Substituted derivatives at the thiophene or pyrimidine rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

This compound has shown potential in biological studies, particularly in enzyme inhibition and as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the materials science industry, this compound is used in the development of organic semiconductors and conductive polymers. Its electronic properties are harnessed in the fabrication of electronic devices.

Mechanism of Action

The mechanism by which N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Compound 52 (N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide)

  • Structural Differences: Replaces the pyrimidinone core with a triazole-thiadiazole hybrid.
  • Activity: Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (MIC values: 8–32 µg/mL) .
  • Key Insight: The triazole-thiadiazole moiety enhances membrane permeability compared to the pyrimidinone scaffold in the target compound, suggesting divergent mechanisms of action.

Pyrimidinone Derivatives with Alkylation Modifications

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

  • Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides under sodium methylate catalysis (2.6–2.8-fold molar excess) .

Crystalline Forms and Pharmaceutical Compositions

5-Chloro-N-[(5S)-2-Oxo-3-[4-(5,6-dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide methanesulfonate

  • Key Feature : A patented crystalline form with enhanced stability and bioavailability.
  • Relevance : Highlights the importance of solid-state modifications for carboxamide derivatives, a strategy yet to be explored for the target compound .

Thieno[2,3-d]pyrimidine Carboxamides

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

  • Synthesis : Derived from cyclocondensation of thioureas with thiophene precursors.
  • Activity : Exhibits moderate antifungal and anticancer properties, attributed to the thioxo group and aryl substituents.
  • Contrast: The target compound lacks the fused thieno-pyrimidine system, which may limit its conformational rigidity and bioactivity .

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Reported Activity Reference
N-[(4-Methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide Pyrimidinone-thiophene 4-Methyl, 2-SH, thiophene-2-carboxamide Not explicitly reported (Theoretical)
Compound 52 Triazole-thiadiazole Phenyl, thiophene-2-carboxamide Antimicrobial (Gram± bacteria)
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone Aryl/benzyl acetamide Synthetic intermediate
5-Chloro-N-[...]thiophene-2-carboxamide methanesulfonate Oxazolidinone-thiophene Triazinylphenyl, methanesulfonate Enhanced bioavailability (Patent)
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-thieno[2,3-d]pyrimidine-6-carboxamides Thieno-pyrimidine Phenyl, thioxo Antifungal, anticancer

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